methyl 6-amino-5-cyano-2-(methoxymethyl)-4-(pyridin-4-yl)-4H-pyran-3-carboxylate
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Overview
Description
Methyl 6-amino-5-cyano-2-(methoxymethyl)-4-pyridin-4-yl-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes a pyran ring, a pyridine ring, and various functional groups such as amino, cyano, and methoxymethyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-amino-5-cyano-2-(methoxymethyl)-4-(pyridin-4-yl)-4H-pyran-3-carboxylate typically involves multi-component reactions. One common method is the one-pot four-component condensation reaction. This involves the reaction of dimethyl acetylenedicarboxylate, hydrazine hydrate, malononitrile, and aldehydes in an aqueous medium, often catalyzed by cerium dioxide (CeO2) nanoparticles . The use of CeO2 nanoparticles as a catalyst is advantageous due to their high surface area and reusability, making the process more environmentally friendly and cost-effective.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of non-hazardous solvents and recyclable catalysts, are likely to be employed to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-5-cyano-2-(methoxymethyl)-4-pyridin-4-yl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce functional groups such as nitro or cyano groups to amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce primary or secondary amines.
Scientific Research Applications
Methyl 6-amino-5-cyano-2-(methoxymethyl)-4-pyridin-4-yl-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of methyl 6-amino-5-cyano-2-(methoxymethyl)-4-(pyridin-4-yl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate
- Methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate
Uniqueness
Methyl 6-amino-5-cyano-2-(methoxymethyl)-4-pyridin-4-yl-4H-pyran-3-carboxylate is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H15N3O4 |
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Molecular Weight |
301.3 g/mol |
IUPAC Name |
methyl 6-amino-5-cyano-2-(methoxymethyl)-4-pyridin-4-yl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C15H15N3O4/c1-20-8-11-13(15(19)21-2)12(9-3-5-18-6-4-9)10(7-16)14(17)22-11/h3-6,12H,8,17H2,1-2H3 |
InChI Key |
ADEOYJBTIAZGSK-UHFFFAOYSA-N |
SMILES |
COCC1=C(C(C(=C(O1)N)C#N)C2=CC=NC=C2)C(=O)OC |
Canonical SMILES |
COCC1=C(C(C(=C(O1)N)C#N)C2=CC=NC=C2)C(=O)OC |
Origin of Product |
United States |
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